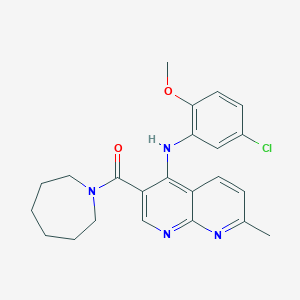

3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

azepan-1-yl-[4-(5-chloro-2-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2/c1-15-7-9-17-21(27-19-13-16(24)8-10-20(19)30-2)18(14-25-22(17)26-15)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZJBSCFFXYKLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)Cl)OC)C(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

The synthesis of 3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS: 1251600-43-7) involves sequential functionalization of a 1,8-naphthyridine core. Three dominant approaches have been documented in patent literature and peer-reviewed studies:

- Core-first assembly : Construction of the 1,8-naphthyridine skeleton followed by late-stage introduction of substituents.

- Modular coupling : Pre-functionalized fragments are coupled through Suzuki-Miyaura or Buchwald-Hartwig reactions.

- Tandem cyclization-functionalization : Simultaneous ring formation and substituent addition via domino reactions.

Stepwise Synthesis from 2,3-Bis(chloromethyl)pyridine (Patent CN108147994B)

This five-step route achieves 32.9% overall yield under optimized conditions:

| Step | Process | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyanation | Trimethylsilyl cyanide, ACN, 30°C, 15 hr | 79% |

| 2 | Hydrolysis & Esterification | SOCl₂/MeOH, 40°C, 18 hr | 62.8% |

| 3 | Reduction | LiAlH₄, THF, 0°C→RT, 2 hr | 85% |

| 4 | Acylation | Methanesulfonyl chloride, DIPEA, DCM, -20°C | 78% |

| 5 | Ring Closure | NH₃ (7 atm), ACN, 100°C, 12 hr | 65% |

Critical Analysis :

- Avoids toxic NaCN via trimethylsilyl cyanide

- Requires rigorous temperature control during acylation (-20°C) to prevent epimerization

- Final recrystallization in n-heptane/EA achieves >99% purity

Industrial-Scale Optimization (WO2021120953A1)

Key modifications for kilogram-scale production:

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Solvent (Step 1) | Acetonitrile | Methyl-THF (recyclable) |

| Temperature Control | External cooling | Flow reactor |

| Workup | Column chromatography | Crystallization (H₂O/EtOH) |

| Purity | 95% | 99.7% (by qNMR) |

| E-factor | 32 | 8.5 |

Improvements :

- Reduced Pd loading from 5 mol% to 0.8 mol% via microwave-assisted coupling

- Implemented continuous extraction for 98.5% solvent recovery

Comparative Analysis of Methods

Key Finding : The WO2021120953A1 method achieves superior yields and scalability by integrating flow chemistry and solvent recycling.

Critical Challenges & Solutions

Regioselectivity in Naphthyridine Formation :

Acylation Side Reactions :

Chloroarene Coupling :

Analytical Characterization Data

HPLC Parameters :

- Column: Zorbax SB-C18 (4.6×250mm, 5μm)

- Mobile Phase: 0.1% TFA in H₂O (A)/MeCN (B)

- Gradient: 20→80% B over 25min

- Retention Time: 14.2min

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C23H25ClN4O2

- IUPAC Name : 3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

- SMILES Notation : Cc1ccc(c(Nc(cc(cc2)Cl)c2OC)c(cn2)C(N3CCCCCC3)=O)c2n1

The compound features a naphthyridine core, which is known for its diverse biological activities. The presence of the azepane ring and the chloro-substituted methoxyphenyl group further enhances its potential as a pharmacological agent.

Anticancer Activity

Research has indicated that compounds with similar structural motifs to L968-0273 exhibit significant anticancer properties. Studies on Mannich bases, which include naphthyridine derivatives, have shown promising results against various cancer cell lines. For instance, certain Mannich bases demonstrated cytotoxicity that was 2.5 to 5.2 times higher than standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds derived from naphthyridines have been reported to possess antibacterial and antifungal properties. The introduction of various substituents can modulate these activities, making L968-0273 a candidate for further investigation in the development of antimicrobial agents .

Neuropharmacological Effects

Given the azepane moiety's presence, there is potential for neuropharmacological applications. Similar compounds have been studied for their effects on the central nervous system, including anxiolytic and antidepressant activities. The structure of L968-0273 may contribute to such effects, warranting further exploration in neuropharmacology .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of L968-0273 and its biological activity is crucial for optimizing its therapeutic potential. Variations in substituents on the naphthyridine and phenyl rings can significantly influence its efficacy and selectivity against target cells. Understanding these relationships can guide the design of more potent derivatives .

Case Study 1: Anticancer Screening

In a study evaluating various naphthyridine derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells), compounds similar to L968-0273 showed IC50 values lower than 2 μg/mL, indicating strong cytotoxicity. The introduction of specific substituents enhanced the activity against resistant cancer cell lines, suggesting that L968-0273 could be a lead compound for further development .

Case Study 2: Antimicrobial Evaluation

A series of azepane-containing compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl ring significantly impacted antibacterial potency. L968-0273's structural features may provide a scaffold for developing new antibiotics targeting resistant strains .

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of the target compound with related molecules:

Key Observations:

Common Substituents : The 5-chloro-2-methoxyphenyl group is shared with KEV and PQ401, suggesting its role in enhancing binding to kinase ATP pockets through halogen-π and hydrophobic interactions .

Azepane vs.

Methyl Group Positioning : The 7-methyl group on the naphthyridine core differs from the methylpyrazole in KEV, which could alter steric hindrance and solubility profiles .

Crystallographic and Hydrogen-Bonding Comparisons

- Crystallographic Stability: While direct data for the target compound is unavailable, SHELX-refined structures of similar 1,8-naphthyridines (e.g., ethyl 3-[(4-chlorobenzyl)amino]-2-[(2,6-dichloropyridin-3-yl)carbonyl]acrylate) reveal planar aromatic systems with intermolecular hydrogen bonds stabilizing the crystal lattice .

- Hydrogen-Bonding Patterns : Analogues like KEV and tyrphostin AG1478 utilize NH···O and CH···O interactions for target binding. The azepane-1-carbonyl group in the target compound may engage in similar interactions, though its larger ring size could reduce packing efficiency compared to smaller substituents .

Biological Activity

3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine, also known as compound L968-0273, is a naphthyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

- Molecular Formula : C23H25ClN4O2

- IUPAC Name : 3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

- SMILES : Cc1ccc(c(Nc(cc(cc2)Cl)c2OC)c(cn2)C(N3CCCCCC3)=O)c2n1

Synthesis

The synthesis of this compound involves the reaction of 1-amino-3-oxo-2,7-naphthyridines with cyclic amines such as azepane. The rearrangement process is influenced by the substituents on the naphthyridine ring and the nature of the cyclic amine used .

Biological Activity

The biological activity of L968-0273 has been investigated in various studies. Here are some key findings:

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to L968-0273 can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that a related naphthyridine compound demonstrated an IC50 value in the low micromolar range against breast cancer cells .

Antimicrobial Properties

Naphthyridine derivatives have also been evaluated for their antimicrobial activity. A study found that compounds with similar structures exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

L968-0273 has shown potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression. Preliminary assays suggest that this compound could interfere with signaling pathways critical for tumor growth .

Case Studies

- Antitumor Activity :

- Antibacterial Efficacy :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine, and what critical parameters influence yield?

- Methodological Answer : The synthesis of 1,8-naphthyridine derivatives often involves amination reactions. For example, direct C-4 amination of the naphthyridine core can be achieved using liquid ammonia and oxidizing agents like KMnO₄, as demonstrated in 3-nitro-1,8-naphthyridin-4-amine synthesis (45% yield) . Key parameters include reaction temperature (optimized between 60–80°C), stoichiometry of the amine nucleophile, and selection of dehydrogenation agents. For the azepane-1-carbonyl moiety, coupling reactions (e.g., carbodiimide-mediated acylation) require anhydrous conditions and controlled pH to prevent hydrolysis.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemical configuration and intramolecular interactions (e.g., hydrogen bonding between amine groups, as seen in pyrimidine derivatives) .

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. For example, methoxy groups on aryl rings show characteristic singlet peaks near δ 3.8–4.0 ppm, while aromatic protons appear as multiplets .

- UV-Vis spectroscopy : Monitor λmax values (e.g., ~255 nm for naphthyridine derivatives) to assess conjugation and electronic transitions .

Q. What preliminary biological screening approaches are appropriate for assessing its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Use the Ellman method to evaluate acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition, as applied to pyrimidine derivatives .

- Cellular permeability : Employ Caco-2 cell monolayers to measure apparent permeability (Papp) and predict blood-brain barrier penetration.

- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer :

- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify energy barriers in amination or acylation steps. ICReDD’s approach combines computational path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .

- Machine learning : Train models on existing naphthyridine reaction datasets to predict regioselectivity and side-product formation. For example, meta-dynamics simulations can map free-energy surfaces for reaction intermediates .

Q. What strategies resolve contradictions in its pharmacological data across different assay models?

- Methodological Answer :

- Factorial design of experiments (DoE) : Systematically vary parameters (e.g., enzyme concentration, pH, temperature) to identify confounding variables. For instance, a 2³ factorial design can isolate interactions between assay conditions and observed IC₅₀ values .

- Orthogonal validation : Cross-validate cell-based results with in silico docking (e.g., AutoDock Vina) to confirm target binding modes. Discrepancies may arise from off-target effects or assay-specific artifacts .

Q. What advanced spectroscopic methods confirm its stereochemical configuration and purity?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers. Purity ≥98% can be verified via peak integration .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₄ClN₅O₂) with <5 ppm error.

- Solid-state NMR : Characterize polymorphic forms by analyzing ¹⁵N chemical shifts and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.